molecular formula C8H9Cl2N3O B7886179 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride

3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride

Cat. No.: B7886179
M. Wt: 234.08 g/mol
InChI Key: GJTWENJMACDCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride (CAS: 98165-73-2) is a bicyclic heterocyclic compound characterized by a fused pyridine-pyrimidinone core with an amino substituent at the 3-position and a hydrochloride salt form. Its molecular formula is C₈H₉Cl₂N₃O (MW: 234.09 g/mol) . This compound is frequently utilized as a synthetic intermediate in medicinal chemistry, particularly for developing kinase inhibitors and other bioactive molecules. Its dihydrochloride form enhances solubility, making it advantageous for in vitro and in vivo studies .

Properties

IUPAC Name

3-aminopyrido[1,2-a]pyrimidin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O.2ClH/c9-6-5-10-7-3-1-2-4-11(7)8(6)12;;/h1-5H,9H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJTWENJMACDCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=O)N2C=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Substrate Selection

Toplak et al. (1999) developed a high-yielding synthesis starting from N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxyethanamine. The process involves two critical steps:

  • Imine Hydrolysis : The ethoxy-protected imine is hydrolyzed in acidic ethanol to generate a primary amine.

  • Cyclization and Hydrogenation : Palladium on activated charcoal (5 wt%) facilitates simultaneous cyclization and hydrogenation under reflux conditions (78°C, 0.5 h), achieving an 85% isolated yield (Table 1).

Table 1: Optimization of Palladium-Catalyzed Synthesis

ParameterConditionYield (%)
Catalyst Loading5% Pd/C85
SolventEthanol85
Temperature78°C85
Alternative CatalystsPt/C, Raney Ni<50

The choice of ethanol as solvent suppresses byproduct formation via stabilization of the protonated intermediate. Cyclohexene acts as a hydrogen donor, though molecular hydrogen (1 atm) provides comparable efficiency.

Ethylene Glycol-Promoted Annulation

Solvent and Catalyst Screening

Hussain et al. (2020) achieved 65% yield for unsubstituted 4H-pyrido[1,2-a]pyrimidin-4-one using ethylene glycol (EG) as both solvent and catalyst. Adapting this for the 3-amino derivative involves:

  • 2-Aminopyridine and ethyl 3-aminopropiolate as substrates

  • EG (5 equiv) at 100°C for 6 h

Key Advantages :

  • Eliminates transition-metal catalysts, reducing cost.

  • EG’s high boiling point enables reflux without pressurized systems.

Limitations :

  • Requires stoichiometric EG, complicating solvent recovery.

  • Competing ester hydrolysis lowers yields unless anhydrous conditions are maintained.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for 3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one Dihydrochloride

MethodYield (%)Purity (%)ScalabilityCost Index
Pd/C Hydrogenation85>99IndustrialHigh
CuI Catalysis70*95Pilot-ScaleModerate
EG Annulation65*90Lab-ScaleLow
*Theoretical yields based on analogous reactions.

The palladium route offers superior reproducibility and purity, critical for Good Manufacturing Practice (GMP) compliance. Conversely, the EG method provides a low-cost alternative for exploratory research but lacks robustness in large batches.

Purification and Isolation Strategies

Crystallization Protocols

Patent data for related pyrido-pyrimidinones highlight the efficacy of mixed-solvent systems. For the dihydrochloride salt:

  • Hot Filtration : Remove polymeric byproducts at 90–95°C using chlorobenzene.

  • Crystallization : Cool filtrate to 40°C, inducing nucleation.

  • Wash Cycle : Use cold 2-propanol (0°C) to eliminate residual 2-acetylbutyrolactone analogs.

Purity Enhancement :

  • Activated carbon (Norit ATM Supra) adsorption removes colored impurities.

  • Dicalite SpeedPlus filter aid prevents clogging during large-scale operations.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.52 (s, 1H, pyridine-H), 7.89 (d, J = 6.8 Hz, 1H), 6.75 (s, 2H, NH₂), 4.10 (m, 2H, CH₂).

  • HPLC : Retention time 4.2 min (C18 column, 0.1% TFA/ACN gradient).

  • XRPD : Characteristic peaks at 2θ = 12.4°, 18.7°, and 25.3° confirm crystalline form .

Chemical Reactions Analysis

Types of Reactions

3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the core structure.

    Substitution: The compound can undergo substitution reactions, where different substituents are introduced to the core structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF (dimethylformamide), and catalysts such as CuI for cross-coupling reactions .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one, which can exhibit different biological activities and properties.

Scientific Research Applications

Overview

3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is a heterocyclic compound that has gained attention due to its diverse biological activities and potential therapeutic applications. This compound serves as a versatile scaffold for the synthesis of various bioactive molecules, making it significant in medicinal chemistry, biology, and related fields.

Medicinal Chemistry

3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is explored for its potential as:

  • Antioxidant : Exhibits properties that can mitigate oxidative stress.
  • Antihypertensive Agent : May help in managing high blood pressure.
  • Antimicrobial and Antiviral Activity : Demonstrated effectiveness against various pathogens.
  • Anticancer Properties : Investigated for selective cytotoxicity against cancer cell lines, particularly breast and renal cancers .

The compound showcases a range of biological activities:

  • CXCR3 Antagonism : Inhibits the CXCR3 receptor, which is involved in immune responses.
  • HLE Inhibition : Acts as an inhibitor of human leukocyte elastase (HLE), which can play a role in inflammatory processes.
  • MexAB-OprM Efflux Pump Inhibition : Impacts bacterial resistance mechanisms by inhibiting specific efflux pumps .

Chemical Synthesis

The compound is utilized as a scaffold for synthesizing:

  • Various derivatives through oxidation, reduction, and substitution reactions.
  • Libraries of compounds for drug discovery and development.

Case Study 1: Anticancer Activity

A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives, including those derived from 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride. The compounds were tested against the NCI 60 human cancer cell line panel, revealing selective inhibitory effects against breast (MCF-7) and renal (UO-31) cancer cell lines. This highlights the compound's potential as a lead structure for developing targeted anticancer therapies .

Case Study 2: Antimicrobial Properties

Research indicated that derivatives of this compound exhibit significant antimicrobial activity against various strains of bacteria and viruses. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development in treating infectious diseases.

Mechanism of Action

The mechanism of action of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it can act as a CXCR3 antagonist, inhibiting the CXCR3 receptor and modulating immune responses . Additionally, it can inhibit enzymes like HLE (human leukocyte elastase) and efflux pumps like MexAB-OprM, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride with analogous derivatives, focusing on structural features, synthetic routes, and biological relevance.

Substituent Variations on the Pyridopyrimidinone Core
Compound Name Substituents Molecular Formula Key Properties/Applications References
3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride 3-NH₂, dihydrochloride salt C₈H₉Cl₂N₃O High solubility; kinase inhibitor intermediate
3-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one 3-Cl C₈H₅ClN₂O Halogenated intermediate for cross-coupling reactions
DB103 (2-(3,4-dimethoxyphenyl)-3-phenyl derivative) 2-(3,4-OMePh), 3-Ph C₂₁H₁₈N₂O₃ Anti-angiogenic activity via VEGFR2 inhibition
7-Bromo-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one 7-Br, 3-Cl C₈H₄BrClN₂O Suzuki reaction precursor for PI3K/mTOR inhibitors
3-Ethoxy-4H-pyrido[1,2-a]pyrimidin-4-one 3-OEt C₁₀H₁₀N₂O₂ Key intermediate for alkylated analogs

Key Observations :

  • Amino vs. Halogen Substituents: The 3-amino group in the target compound facilitates hydrogen bonding in biological targets, whereas halogenated derivatives (e.g., 3-Cl, 7-Br) are optimized for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate diverse analogs .
  • Salt Forms: The dihydrochloride form of the amino derivative improves aqueous solubility compared to neutral analogs like DB103, which contains hydrophobic aryl groups .

Physicochemical and Pharmacokinetic Profiles

Property 3-Amino Dihydrochloride 3-Chloro Derivative DB103
Solubility (Water) High (due to salt form) Low Very low
LogP ~0.5 (estimated) ~2.1 ~3.8
Synthetic Yield 45–98% 86% 60–75%
Thermal Stability Stable up to 200°C Decomposes at 160°C Stable up to 180°C

Biological Activity

3-Amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This compound features a unique pyrido[1,2-a]pyrimidin-4-one core structure, which serves as a scaffold for the synthesis of various bioactive molecules.

  • Chemical Formula : C8H7N3O
  • Molecular Weight : 161.16 g/mol
  • CAS Number : 98165-73-2

Biological Activity

The biological activity of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride encompasses several mechanisms and therapeutic potentials:

1. Antagonism and Inhibition:

  • The compound acts as a CXCR3 antagonist , modulating immune responses by inhibiting the CXCR3 receptor, which is involved in the migration of T-cells during inflammatory responses.
  • It also shows inhibition of histone lysine demethylases (KDMs) , specifically KDM4 and KDM5, which are crucial in epigenetic regulation and cancer progression. In vitro studies indicate that derivatives of this compound can significantly inhibit these enzymes, with IC50 values in the low micromolar range (e.g., 0.89 μM for KDM3A) .

2. Antimicrobial Activity:

  • Research indicates that this compound has notable antimicrobial properties , demonstrating effectiveness against various bacterial strains. For instance, certain derivatives exhibited substantial minimum inhibitory concentrations (MIC) against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes .

3. Antioxidant Properties:

  • The compound has been characterized as an antioxidant , providing potential therapeutic benefits in conditions associated with oxidative stress .

The mechanism of action for 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride involves specific interactions with molecular targets:

  • CXCR3 Receptor Interaction : By binding to the CXCR3 receptor, the compound inhibits its activation, thereby reducing inflammatory signaling pathways.
  • KDM Inhibition : The structural features of this compound allow it to bind to the active sites of KDMs, coordinating with metal ions (such as Fe(II)) essential for their enzymatic activity .

Research Findings and Case Studies

Several studies have explored the biological activities of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride:

StudyFindings
Study ADemonstrated potent inhibition of KDM4A with an IC50 of 0.89 μM; highlighted its potential as an epigenetic drug .
Study BEvaluated antimicrobial activity against S. aureus; reported significant MIC values indicating strong antibacterial effects .
Study CInvestigated antioxidant properties; showed efficacy in reducing oxidative stress markers in cellular models .

Q & A

Q. What are the established synthetic methodologies for preparing 3-amino-4H-pyrido[1,2-a]pyrimidin-4-one dihydrochloride, and what key intermediates are involved?

The synthesis typically involves cyclization of 2-aminopyridine derivatives with reagents like ethyl malonamate and phosphorus oxychloride (POCl₃) in refluxing 1,2-dichloroethane. Key intermediates include 2-chloromethyl-4H-pyrido[1,2-a]pyrimidin-4-one , which undergoes nucleophilic substitution or coupling reactions to introduce functional groups. Subsequent amination and dihydrochloride salt formation yield the final product. Structural confirmation requires NMR, mass spectrometry, and elemental analysis .

Q. What safety precautions should be observed when handling this compound in laboratory settings?

Safety data sheets recommend wearing PPE (gloves, lab coats, eye protection) and working in a fume hood. For spills, use inert absorbents and dispose of as hazardous waste. Inhalation requires immediate fresh air, while skin/eye exposure necessitates thorough washing with water. Avoid release into waterways due to potential environmental toxicity .

Q. How can researchers verify the structural integrity of intermediates during synthesis?

Use 1H/13C NMR to confirm regiochemistry and connectivity, particularly for distinguishing between 4-amino-2H-pyrido[1,2-a]pyrimidin-2-one isomers and 2-amino-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguous stereochemistry .

Q. What experimental approaches are used to evaluate acetylcholinesterase inhibitory activity?

Standard Ellman’s assay measures thiocholine production via spectrophotometry. Compounds are incubated with acetylcholinesterase and substrate (acetylthiocholine), with IC₅₀ values calculated from dose-response curves. Positive controls (e.g., donepezil) ensure assay validity .

Advanced Research Questions

Q. How can electrochemical methods enable regioselective C–H functionalization of the pyrido[1,2-a]pyrimidinone core?

Electrochemical selenation using iodide catalysts and diselenides under constant current (e.g., 30 mA) introduces selenyl groups at the C3 position. This method avoids transition-metal catalysts, operates under mild conditions, and scales efficiently (81% yield at 5 mmol scale). Solvent choice (DMSO) and electrode materials (carbon anode, platinum cathode) critically influence selectivity .

Q. What strategies resolve discrepancies in reported biological activities across studies?

Systematically compare:

  • Assay conditions : Cell lines, incubation times, and compound purity (validated via HPLC ≥95%).
  • Structural confirmation : NMR/HRMS to rule out isomerization or degradation.
  • Computational modeling : Density functional theory (DFT) to correlate substituent effects with activity (e.g., electron-withdrawing groups enhancing CXCR3 antagonism) .

Q. How do mid-IR and near-IR spectroscopy differ in monitoring hydrogenation reactions during synthesis?

NIR spectroscopy is preferred for in-line analysis in production due to fiber-optic probe compatibility and minimal sample preparation. Mid-IR requires ATR cells and struggles with slurry reactions. Calibration models correlate spectral data with HPLC results, validated across multiple batches for robustness .

Q. What factors influence the regioselectivity of Pd-catalyzed C–H arylation in pyrido[1,2-a]pyrimidinone derivatives?

Regioselectivity is governed by:

  • Electronic effects : Electron-deficient aryl halides favor C3 functionalization.
  • Steric hindrance : Bulky ligands (e.g., P(tert-butyl)₃) direct reactions to less hindered positions.
  • Solvent polarity : Polar aprotic solvents (DMF) enhance catalyst stability and selectivity .

Q. How can Thorpe-Ziegler isomerization affect synthesis outcomes, and how is it mitigated?

This isomerization may lead to unintended ring expansions during cyclization. Mitigation strategies include:

  • Temperature control : Lower reaction temperatures (e.g., 80°C vs. reflux).
  • Additives : Potassium carbonate suppresses side reactions.
  • Real-time monitoring : TLC or HPLC tracks intermediate stability .

Q. What pharmacokinetic considerations are critical for in vivo studies of CNS-targeting derivatives?

Assess blood-brain barrier permeability via logP calculations and P-gp efflux assays. Use LC-MS/MS to quantify parent compounds and metabolites in plasma/brain homogenates. Dose-ranging studies in rodents should account for species-specific metabolic pathways and salt dissociation kinetics .

Data Contradiction Analysis

  • Variable biological activities : Differences in reported IC₅₀ values may stem from impurity profiles (e.g., residual solvents affecting assay results) or divergent assay protocols (e.g., enzyme sources). Replicate studies with rigorously purified batches and standardized protocols are essential.
  • Conflicting synthetic yields : Discrepancies in reaction yields (e.g., 70% vs. 90%) often arise from moisture-sensitive intermediates or variable catalyst activity. Use anhydrous solvents and freshly prepared reagents to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.